molecular formula C24H24ClN3O B5551814 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

Cat. No. B5551814
M. Wt: 405.9 g/mol
InChI Key: HWMKXMMJOSSXEU-NLRVBDNBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine often involves microwave-assisted synthesis techniques, utilizing nucleophilic aromatic substitution reactions for rapid generation of heteroaryl ether core structures. This method has proven efficient for creating complex molecules with high yields, as demonstrated in the synthesis of related compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic techniques, including NMR, IR, and single-crystal X-ray diffraction. These methods confirm the non-planar nature of the molecules, with specific conformations like the sofa conformation observed in the piperidine ring. Such detailed structural analysis provides insights into the compound's molecular geometry and electronic properties (Xue Si-jia, 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine and its analogs includes interactions with biological targets, demonstrating potential bioactivity. For instance, some derivatives exhibit inhibitory activity toward specific enzymes, such as phosphodiesterase 5, highlighting their pharmacological relevance (N. Watanabe et al., 2000).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, play a crucial role in understanding the compound's behavior in different environments. Studies on related compounds have detailed their crystallization in specific space groups, providing valuable data for materials science applications (Yongshu Xie et al., 2003).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds focus on their reactivity, stability, and interactions with other molecules. This includes their potential as ligands for receptors or as inhibitors for biological pathways, underscoring their importance in drug discovery and medicinal chemistry (R. Romagnoli et al., 2008).

Scientific Research Applications

Synthesis and Material Chemistry

Synthesis of New Compounds

Research has explored the synthesis of novel compounds using derivatives similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. These studies often focus on the preparation and characterization of compounds with potential applications in material science and medicinal chemistry. For instance, studies on the synthesis and characterization of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have demonstrated the intricate chemical processes that can be facilitated by similar compounds (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Biomedical Applications

Cancer Research

A significant area of application is in the development of cytotoxic agents against various cancer cell lines. Research has indicated that derivatives of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine exhibit significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. This suggests their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).

Antibacterial Activity

Research on bis-Schiff bases containing a piperazine ring, which share structural similarities with 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, has shown good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the compound's potential in the development of new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O/c25-22-11-9-20(10-12-22)19-27-13-15-28(16-14-27)26-18-21-5-4-8-24(17-21)29-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMKXMMJOSSXEU-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

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